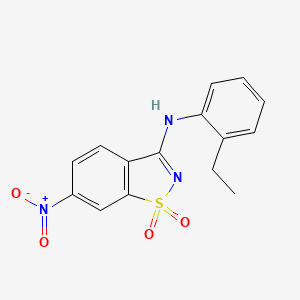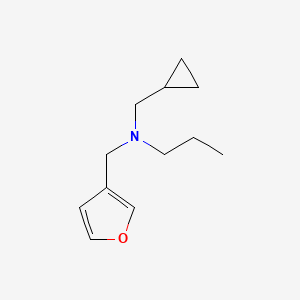
3-(2-ETHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of an ethylanilino group and a nitro group attached to a benzisothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bases, such as sodium hydroxide, for nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-Ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzisothiazole ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylanilino group may also play a role in binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other benzisothiazole derivatives, such as:
- 3-(2-Methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione
- 3-(2-Chloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione
- 3-(2-Fluoroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione .
Uniqueness
The uniqueness of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylanilino group enhances its lipophilicity and potential for interaction with biological membranes, while the nitro group contributes to its reactivity and potential for forming bioactive intermediates .
属性
IUPAC Name |
N-(2-ethylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-10-5-3-4-6-13(10)16-15-12-8-7-11(18(19)20)9-14(12)23(21,22)17-15/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWPOURALMBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5249593.png)
![ethyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5249601.png)
![3-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5249608.png)

![1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5249625.png)

![(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B5249647.png)
![4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5249655.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(furan-3-carbonyl)piperidine-4-carboxamide](/img/structure/B5249659.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol hydrochloride](/img/structure/B5249662.png)

![N-(4-methylphenyl)-2-{(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5249668.png)

![ethyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5249673.png)
